![molecular formula C16H21N3O2 B1197883 Cyanopindolol CAS No. 69906-85-0](/img/structure/B1197883.png)
Cyanopindolol
Overview
Description
Cyanopindolol is a drug related to pindolol . It acts as both a β1 adrenoceptor antagonist and a 5-HT1A receptor antagonist . Its radiolabelled derivative iodocyanopindolol has been widely used in mapping the distribution of beta adrenoreceptors in the body .
Molecular Structure Analysis
Cyanopindolol has a molecular formula of C16H21N3O2 . Its average mass is 287.357 Da and its mono-isotopic mass is 287.163391 Da . The structure of an ultra-thermostable β1AR mutant bound to the weak partial agonist Cyanopindolol has been determined to 2.1 Å resolution .Physical And Chemical Properties Analysis
Cyanopindolol has a molecular formula of C16H21N3O2 . Its average mass is 287.357 Da and its mono-isotopic mass is 287.163391 Da .Scientific Research Applications
Localization of Beta-Adrenoceptors :
- Cyanopindolol has been used to localize beta-adrenoceptors in rabbit ear sections, where high concentrations of beta 2-adrenoceptors were identified in various tissues including the central ear artery, cartilage, nerve trunks, epithelium, and sebaceous glands (Johnston & Summers, 1985).
- In rat kidney sections, cyanopindolol helped in localizing beta-adrenoceptors primarily in renal glomeruli, distal, and cortical collecting tubules (Summers & Kuhar, 1983).
Characteristics at β3‐Adrenoceptor in Rat Ileum :
- Cyanopindolol was found to be a potent antagonist at the β3‐adrenoceptor in rat ileum. Structural requirements for antagonist activity were explored, highlighting the importance of certain modifications for enhancing potency (Hoey et al., 1996).
Binding Characteristics in Various Tissues :
- Cyanopindolol was used to identify and quantify subclasses of β-adrenoceptors in guinea pig, showing high affinity and specificity to β-adrenoceptors (Engel et al., 2004).
- In human studies, cyanopindolol helped in observing decreased beta-adrenergic receptors in the leukocytes of depressed patients, suggesting a link to beta-adrenergic receptor responsiveness in depression (Pandey et al., 1987).
Interaction with 5-HT1A Receptors :
- Cyanopindolol showed an anticonflict effect in rats, which was attributed to its action on postsynaptic 5-HT1A receptors, demonstrating its utility in studying serotonin receptors (Przegaliński et al., 1994).
Application in Various Health Conditions :
- Cyanopindolol has been used in the context of atopic dermatitis to study beta 2-adrenoceptors in polymorphonuclear leukocytes (Pohl et al., 1991).
- Its role in identifying beta-adrenergic receptors in human platelets was also explored, indicating its utility in cardiovascular research (Steer & Atlas, 1982).
Mechanism of Action
properties
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)18-9-12(20)10-21-15-6-4-5-14-13(15)7-11(8-17)19-14/h4-7,12,18-20H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIUMMLTJVHILT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1C=C(N2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027570 | |
Record name | (+-)-Cyanopindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanopindolol | |
CAS RN |
69906-85-0 | |
Record name | Cyanopindolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69906-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanopindolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069906850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+-)-Cyanopindolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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